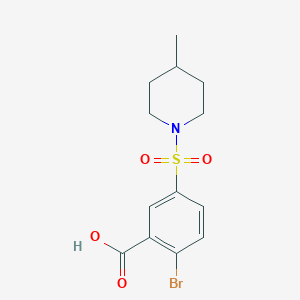

Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a compound used for proteomics research . It has a molecular formula of C10H14N2O3S and a molecular weight of 242.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N2O3S/c1-3-4-15-10(14)6-5(2)7(8(11)13)16-9(6)12/h16H,3-4,12H2,1-2H3, (H2,11,13) . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Medicinal Chemistry Antimicrobial Agent

Thiophene derivatives, including Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, have shown high antimicrobial activity against various microbial infections. Research efforts continue to explore these compounds as potential antimicrobial agents, with a focus on discovering the most active derivatives for current medical needs .

Material Science Corrosion Inhibitors

In the field of material science, thiophene derivatives are utilized as corrosion inhibitors. Their molecular structure allows them to form protective layers on metals, preventing oxidative damage and prolonging the lifespan of industrial materials .

Organic Electronics Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors. These compounds are integral in developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to more efficient and flexible electronic devices .

Coordination Chemistry Ligands

Thiophene derivatives find applications in coordination chemistry as ligands. They can bind to metal ions, forming complexes that are useful in catalysis and materials synthesis .

Organic Synthesis Intermediates

These compounds serve as intermediates in organic synthesis, facilitating the production of various complex molecules through condensation-like reactions or functionalization of the thiophene ring .

Pharmaceutical Industry Drug Development

The pharmacological potential of thiophene compounds is extensive, with numerous applications in drug development. They are investigated for their therapeutic properties and potential use in creating new medications .

Propiedades

IUPAC Name |

propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-3-4-15-10(14)6-5(2)7(8(11)13)16-9(6)12/h3-4,12H2,1-2H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHDSTJMBNLWNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-allyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B506301.png)

![5-benzyl-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B506305.png)

![N-(4-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B506309.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B506312.png)

![2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B506313.png)

![3-(2-methylphenyl)-2-[(1-naphthylmethyl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B506314.png)

![1-{2-[2-(2-Fluorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B506315.png)

![N-[2-(4-methoxyphenoxy)ethyl]cyclopentanamine](/img/structure/B506317.png)

![2-[(2-{[3,5-Bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethyl)sulfanyl]benzoic acid](/img/structure/B506318.png)

![3-(2-methylphenyl)-2-(2-propynylsulfanyl)-spiro([5,6]dihydrobenzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B506320.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B506321.png)